molecular formula C8H14ClN3O3 B1430543 3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride CAS No. 1461715-10-5

3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride

Cat. No.: B1430543
CAS No.: 1461715-10-5
M. Wt: 235.67 g/mol
InChI Key: HGQPRVUSQPSVAA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride involves several steps. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .

Biological Activity

3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride (CAS Number: 1461715-10-5) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₈H₁₄ClN₃O₃
  • Molecular Weight : 235.67 g/mol
  • IUPAC Name : 3-(5-(methoxymethyl)-1,2,4-oxadiazol-3-yl)morpholine hydrochloride
  • Purity : ≥95%

The biological activity of this compound is primarily attributed to its oxadiazole moiety, which is known for various pharmacological effects including antimicrobial and anticancer activities. The morpholine ring enhances the compound's ability to penetrate biological membranes, potentially increasing its bioavailability.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that similar structures can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics.

Microorganism Inhibition Zone (mm) Concentration Tested (µg/mL)
Escherichia coli15100
Staphylococcus aureus18100
Pseudomonas aeruginosa12100

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Using B16F10 murine melanoma cells, the compound was tested at various concentrations. Results indicated that at concentrations ≤20 µM, the compound did not exhibit significant cytotoxicity over a 72-hour period.

Case Studies and Research Findings

  • Study on Morpholine Derivatives :
    A recent study highlighted the bioactivation pathways of morpholine derivatives in different species. It was found that the metabolism of such compounds can lead to reactive intermediates that may contribute to toxicity in certain models but not in others. This suggests a need for species-specific evaluations when assessing the safety and efficacy of morpholine-based drugs .
  • Oxadiazole as Anticancer Agents :
    Another investigation focused on oxadiazole derivatives demonstrated their potential as anticancer agents by inhibiting key enzymes involved in tumor growth. The study reported that modifications to the oxadiazole structure could enhance selectivity towards cancer cells while minimizing effects on normal cells .
  • Synergistic Effects with Other Compounds :
    Combining this compound with other known antimicrobial agents showed increased efficacy against resistant strains of bacteria. This synergy could pave the way for developing combination therapies that enhance treatment outcomes for infections caused by multidrug-resistant organisms .

Properties

IUPAC Name

3-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O3.ClH/c1-12-5-7-10-8(11-14-7)6-4-13-3-2-9-6;/h6,9H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQPRVUSQPSVAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=NO1)C2COCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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